molecular formula C8H13N3OS B13295756 2-amino-N-(1,3-thiazol-2-yl)pentanamide

2-amino-N-(1,3-thiazol-2-yl)pentanamide

Cat. No.: B13295756
M. Wt: 199.28 g/mol
InChI Key: RTGNRQVQPOLBCS-UHFFFAOYSA-N
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Description

2-amino-N-(1,3-thiazol-2-yl)pentanamide is a chemical compound with the molecular formula C8H13N3OS. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1,3-thiazol-2-yl)pentanamide typically involves the reaction of 2-aminothiazole with a suitable pentanoyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1,3-thiazol-2-yl)pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

2-amino-N-(1,3-thiazol-2-yl)pentanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-(1,3-thiazol-2-yl)pentanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(1,3-thiazol-2-yl)butanamide
  • 2-amino-N-(1,3-thiazol-2-yl)hexanamide
  • 2-amino-N-(1,3-thiazol-2-yl)propanamide

Uniqueness

2-amino-N-(1,3-thiazol-2-yl)pentanamide is unique due to its specific chain length and the presence of the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

2-amino-N-(1,3-thiazol-2-yl)pentanamide

InChI

InChI=1S/C8H13N3OS/c1-2-3-6(9)7(12)11-8-10-4-5-13-8/h4-6H,2-3,9H2,1H3,(H,10,11,12)

InChI Key

RTGNRQVQPOLBCS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)NC1=NC=CS1)N

Origin of Product

United States

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